molecular formula C10H7NO5S B11995204 2-((2-Nitrophenyl)sulfonyl)furan CAS No. 69512-84-1

2-((2-Nitrophenyl)sulfonyl)furan

Cat. No.: B11995204
CAS No.: 69512-84-1
M. Wt: 253.23 g/mol
InChI Key: ORMDKIPEPGMNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Nitrophenyl)sulfonyl)furan is a furan derivative substituted with a sulfonyl group linked to a 2-nitrophenyl moiety. The sulfonyl group (-SO₂-) imparts strong electron-withdrawing characteristics, while the nitro group at the ortho position on the phenyl ring enhances steric and electronic effects.

Properties

CAS No.

69512-84-1

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfonylfuran

InChI

InChI=1S/C10H7NO5S/c12-11(13)8-4-1-2-5-9(8)17(14,15)10-6-3-7-16-10/h1-7H

InChI Key

ORMDKIPEPGMNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrophenyl)sulfonyl)furan typically involves the reaction of 2-nitrobenzenesulfonyl chloride with furan in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with 2-hydroxyphenylboronic acid under microwave irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitrophenyl)sulfonyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of sulfide derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-((2-Nitrophenyl)sulfonyl)furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Nitrophenyl)sulfonyl)furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key differences among analogous compounds arise from variations in substituent positions (ortho, meta, para), functional groups (sulfonyl vs. sulfanyl), and attached aromatic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
2-((2-Nitrophenyl)sulfonyl)furan C₁₀H₇NO₅S ~261.23 Sulfonyl, nitro (ortho) Ortho-nitro induces steric hindrance; sulfonyl enhances electrophilicity.
2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan C₁₀H₆N₂O₅S 266.23 Sulfanyl, nitro (furan and phenyl) Sulfanyl (-S-) group reduces electron withdrawal; dual nitro groups.
(4-Nitrophenyl)sulfonyl derivatives C₁₀H₇NO₅S ~261.23 Sulfonyl, nitro (para) Para-nitro enhances resonance stabilization; lower steric hindrance.
2-(2-Propenyl)furan C₇H₈O 108.14 Allyl substituent No electron-withdrawing groups; simpler structure with lower polarity.

Electronic and Steric Effects

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group (-SO₂-) in this compound is more electron-withdrawing than the sulfanyl (-S-) group in 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan . This difference impacts reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding).
  • Para-nitro groups allow resonance stabilization, enhancing electrophilic aromatic substitution reactivity.

Physicochemical Properties

  • Molecular Weight and Polarity: Compounds with sulfonyl/nitro groups (e.g., ~260–266 g/mol) exhibit higher polarity and boiling points compared to non-polar derivatives like 2-(2-propenyl)furan (108.14 g/mol) .
  • Chromatographic Behavior : Sulfonyl-containing compounds show longer retention times in gas chromatography due to increased polarity, whereas allyl-substituted furans elute faster .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : Sulfonyl oxygen atoms participate in intermolecular hydrogen bonds, as seen in similar benzofuran derivatives . This contrasts with sulfanyl-containing compounds, where weaker van der Waals forces dominate.

Biological Activity

2-((2-Nitrophenyl)sulfonyl)furan is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a furan moiety and a nitrophenylsulfonyl group, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The nitrophenylsulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism suggests potential applications in enzyme inhibition studies and therapeutic interventions targeting specific proteins involved in disease pathways.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL . The presence of the nitrophenylsulfonyl group enhances the compound's interaction with microbial targets, contributing to its antibacterial efficacy.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain furan derivatives have shown promise as selective COX-2 inhibitors, with some exhibiting potency comparable to existing anti-inflammatory drugs such as rofecoxib. This suggests that this compound may possess therapeutic potential in managing inflammatory conditions .

Anticancer Potential

In addition to its antimicrobial and anti-inflammatory activities, this compound has been studied for its anticancer properties. Research indicates that certain furan derivatives can inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy. For example, compounds derived from furan have demonstrated significant cytotoxic effects against human breast cancer cells .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound was included among several tested compounds. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, with specific focus on its interaction mechanisms leading to bacterial cell wall disruption .

Investigation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of furan derivatives linked to the nitrophenylsulfonyl moiety. The findings suggested that these compounds could inhibit the expression of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Biological Activity Activity Type Target Organism/Cell Line MIC/IC50 Reference
AntibacterialInhibitionE. coli64 µg/mL
AntibacterialInhibitionStaphylococcus aureusNot specified
Anti-inflammatoryCOX-2 InhibitionRat model (carrageenan-induced)Not specified
AnticancerCytotoxicityMDA-MB468 (breast cancer cells)Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.